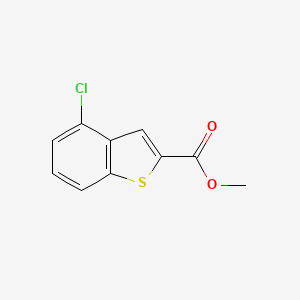

Methyl 4-chloro-1-benzothiophene-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-chloro-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO2S/c1-13-10(12)9-5-6-7(11)3-2-4-8(6)14-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXPDFHEOUVFRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(S1)C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625900 | |

| Record name | Methyl 4-chloro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35212-95-4 | |

| Record name | Methyl 4-chloro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-chloro-1-benzothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of methyl 4-chloro-1-benzothiophene-2-carboxylate, a key intermediate in the pharmaceutical industry. The synthesis is presented in two main stages: the construction of the 4-chloro-1-benzothiophene-2-carboxylic acid core, followed by its esterification to the final product. This document delves into the mechanistic underpinnings of these transformations, offering detailed, step-by-step protocols and critical insights for successful execution in a laboratory setting.

Strategic Approach to the Synthesis

The synthesis of this compound is most efficiently achieved through a two-step sequence. The primary challenge lies in the regioselective construction of the benzothiophene ring system with the desired 4-chloro substitution pattern. A robust and well-documented approach involves the cyclization of a readily available substituted benzaldehyde with a thioglycolate derivative. Following the successful synthesis of the carboxylic acid intermediate, a standard acid-catalyzed esterification provides the target methyl ester.

This strategy is advantageous due to the commercial availability of the starting materials and the generally high yields of the individual steps. The modular nature of this approach also allows for potential derivatization by modifying the starting materials or the esterification agent.

Synthesis of 4-chloro-1-benzothiophene-2-carboxylic acid

The cornerstone of this synthesis is the formation of the 4-chloro-1-benzothiophene-2-carboxylic acid backbone. This is accomplished via a base-mediated cyclization reaction between 2-chloro-6-fluorobenzaldehyde and thioglycolic acid.

Mechanistic Insights

The reaction proceeds through an initial Knoevenagel-type condensation of the aldehyde with the active methylene group of thioglycolic acid, catalyzed by a base. This is followed by an intramolecular nucleophilic aromatic substitution, where the thiolate anion displaces the activated fluorine atom on the aromatic ring to form the thiophene ring. The choice of a substrate with a fluorine atom ortho to the aldehyde group is crucial, as fluorine is an excellent leaving group in nucleophilic aromatic substitution reactions.

Experimental Protocol: Synthesis of 4-chloro-1-benzothiophene-2-carboxylic acid

This protocol is adapted from established procedures for the synthesis of related benzothiophene derivatives.

Materials:

-

2-Chloro-6-fluorobenzaldehyde

-

Thioglycolic acid

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 2-chloro-6-fluorobenzaldehyde (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (3 equivalents).

-

To this suspension, add thioglycolic acid (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into ice-water.

-

Acidify the aqueous mixture with concentrated hydrochloric acid to a pH of 1-2, resulting in the precipitation of a solid.

-

Filter the solid, wash it with water, and then dry it under vacuum.

-

For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.

Table 1: Reactant Quantities and Properties

| Reactant | Molar Mass ( g/mol ) | Equivalents | Density (g/mL) |

| 2-Chloro-6-fluorobenzaldehyde | 158.55 | 1 | - |

| Thioglycolic acid | 92.12 | 1.1 | 1.325 |

| Potassium Carbonate | 138.21 | 3 | - |

Characterization of 4-chloro-1-benzothiophene-2-carboxylic acid

The identity and purity of the synthesized carboxylic acid should be confirmed by analytical techniques.

Expected Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃): δ 8.10-8.02 (m, 2H), 7.61-7.51 (m, 2H).[1]

-

Physical Properties: White solid with a melting point in the range of 220-223 °C.[2]

Synthesis of this compound

The final step in the synthesis is the conversion of the carboxylic acid to its corresponding methyl ester. This is typically achieved through a Fischer esterification reaction, which involves heating the carboxylic acid in an excess of methanol with a catalytic amount of a strong acid.

Mechanistic Insights

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution reaction. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation yields the methyl ester and regenerates the acid catalyst. The use of a large excess of methanol helps to drive the equilibrium towards the product side.

Experimental Protocol: Fischer Esterification

Materials:

-

4-chloro-1-benzothiophene-2-carboxylic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend 4-chloro-1-benzothiophene-2-carboxylic acid (1 equivalent) in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the suspension.

-

Heat the mixture to reflux and maintain the reflux for 3-5 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

-

The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield pure this compound.

Table 2: Reagent Quantities for Esterification

| Reagent | Molar Mass ( g/mol ) | Equivalents | Density (g/mL) |

| 4-chloro-1-benzothiophene-2-carboxylic acid | 212.65 | 1 | - |

| Methanol | 32.04 | Large Excess | 0.792 |

| Sulfuric Acid | 98.08 | Catalytic | 1.84 |

Overall Synthetic Workflow

The two-stage synthesis of this compound can be visualized as a streamlined process from commercially available starting materials to the final, purified product.

Caption: Synthetic workflow for this compound.

Safety Considerations

-

2-Chloro-6-fluorobenzaldehyde: Irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Thioglycolic acid: Corrosive and has a strong, unpleasant odor. Always handle in a fume hood and wear appropriate PPE.

-

Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

-

Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care, wearing appropriate acid-resistant gloves and a face shield. Always add acid to water or alcohol, never the other way around.

-

General Precautions: All reactions should be performed in a well-ventilated fume hood. Standard laboratory safety practices should be followed at all times.

Conclusion

The synthesis of this compound is a well-established process that is crucial for the production of important pharmaceutical compounds. The two-step approach, involving a base-mediated cyclization followed by a Fischer esterification, provides a reliable and scalable route to this valuable intermediate. By understanding the underlying reaction mechanisms and adhering to the detailed protocols provided in this guide, researchers can confidently and safely synthesize this compound in a laboratory setting.

References

-

Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC - NIH. (2022-01-14). [Link]

- Procedure. Unknown Source.

- Synthesis, characterization of novel benzothiophene. Unknown Source.

-

Microwave-assisted synthesis of 3-aminobenzo[b]- thiophene scaffolds for the preparation of kinase. Organic & Biomolecular Chemistry. (2015-05-12). [Link]

- Exploring 4-Chloro-1-Benzothiophene-2-Carboxylic Acid: A Key Pharmaceutical Intermedi

- A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Unknown Source.

-

Fischer Esterification: Preparation of methyl benzoate. Lab Reports Organic Chemistry | Docsity. [Link]

Sources

Methyl 4-Chloro-1-Benzothiophene-2-Carboxylate: A Technical Guide for Advanced Drug Discovery

Introduction: A Versatile Scaffold in Medicinal Chemistry

Methyl 4-chloro-1-benzothiophene-2-carboxylate is a vital heterocyclic compound that has garnered significant attention in the field of medicinal chemistry.[1] Its rigid benzothiophene core, functionalized with a reactive chlorine atom and a methyl ester group, provides a unique and highly adaptable scaffold for the synthesis of complex molecular architectures. This strategic combination of functional groups makes it an invaluable intermediate in the development of novel therapeutic agents, most notably as a key building block in the synthesis of the atypical antipsychotic drug Brexpiprazole.[2] Furthermore, its derivatives are being explored as potential histone deacetylase (HDAC) inhibitors, highlighting its broad therapeutic potential.[3] This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of this compound, offering critical insights for researchers and professionals engaged in drug discovery and development.

Molecular Structure and Physicochemical Properties

The foundational structure of this compound consists of a benzene ring fused to a thiophene ring, forming the benzothiophene (or benzo[b]thiophene) nucleus. The key substituents that dictate its reactivity and utility are a chlorine atom at the 4-position and a methyl carboxylate group at the 2-position.

Table 1: Physicochemical Properties of this compound and its Corresponding Carboxylic Acid

| Property | This compound | 4-Chloro-1-Benzothiophene-2-Carboxylic Acid |

| CAS Number | 35212-95-4[4] | 23967-57-9[2] |

| Molecular Formula | C₁₀H₇ClO₂S[4] | C₉H₅ClO₂S[2] |

| Molecular Weight | 226.68 g/mol [4] | 212.65 g/mol [2] |

| Melting Point | 95-97 °C[4] | 220-223 °C[2] |

| Appearance | White to off-white solid (inferred) | White to off-white solid[2] |

Synthesis of the Core Scaffold

The synthesis of this compound can be approached through several strategic pathways. A common and efficient method involves the initial construction of the 4-chloro-1-benzothiophene-2-carboxylic acid, followed by esterification.

Part 1: Construction of the Benzothiophene Ring System

A versatile and widely employed method for the synthesis of substituted thiophenes is the Gewald reaction .[5][6][7][8] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene.[8] While the direct synthesis of the target molecule via a classical Gewald reaction is not explicitly detailed in readily available literature, analogous syntheses of substituted benzothiophenes often employ cyclization strategies starting from appropriately substituted benzene derivatives.

A plausible synthetic approach would involve the reaction of a suitable 2-chlorothiophenol derivative with a molecule providing the C2 and C3 of the thiophene ring, followed by cyclization.

Part 2: Esterification of 4-Chloro-1-Benzothiophene-2-Carboxylic Acid

Once the 4-chloro-1-benzothiophene-2-carboxylic acid is obtained, the final step is a straightforward esterification to yield the desired methyl ester. The Fischer esterification is a classic and reliable method for this transformation.[9][10]

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-1-benzothiophene-2-carboxylic acid in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a suitable base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Caption: Fischer Esterification Workflow.

Spectroscopic Characterization

Table 2: Spectroscopic Data

| Technique | Expected Features for this compound | Reported Data for 4-Chloro-1-benzothiophene-2-carboxylic acid |

| ¹H NMR | - Singlet for the methyl ester protons (~3.9 ppm). - Aromatic protons in the range of 7.0-8.5 ppm, with coupling patterns dictated by their positions on the benzene ring. | (300 MHz, DMSO-d₆) δ 7.54 (d, 1H), 7.56 (dd, 1H), 8.03 (d, 1H), 8.07 (td, 1H), 13.19 (brs, 1H, COOH).[11] |

| ¹³C NMR | - Carbonyl carbon of the ester at ~160-165 ppm. - Methyl carbon of the ester at ~52 ppm. - Aromatic and thiophene carbons in the range of 120-145 ppm. | (75 MHz, DMSO-d₆) δ 122.21, 125.01, 126.84, 127.99, 128.96, 136.50, 136.57, 142.55, 163.10 (COOH).[11] |

| IR (Infrared) | - Strong C=O stretch of the ester at ~1720 cm⁻¹. - C-O stretch at ~1250-1300 cm⁻¹. - Aromatic C-H stretches above 3000 cm⁻¹. - C-Cl stretch in the fingerprint region. | - Broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹). - Strong C=O stretch of the carboxylic acid (~1700 cm⁻¹). |

| Mass Spec (MS) | - Molecular ion peak (M⁺) at m/z 226 and 228 in a ~3:1 ratio due to the ³⁵Cl and ³⁷Cl isotopes. | - Molecular ion peak (M⁺) at m/z 212 and 214 in a ~3:1 ratio. |

Chemical Reactivity: A Hub for Molecular Diversification

The chemical reactivity of this compound is primarily governed by the interplay of the ester functionality and the chlorinated aromatic ring.

Hydrolysis of the Ester

Under acidic or basic conditions, the methyl ester can be readily hydrolyzed back to the corresponding carboxylic acid. This reaction is often a necessary step in multi-step syntheses where the carboxylic acid is required for subsequent transformations, such as amide bond formation.

Reactions at the Aromatic Ring: Cross-Coupling

The presence of the chlorine atom on the benzothiophene ring opens up possibilities for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling .[12][13][14][15][16] This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide variety of aryl and vinyl substituents at the 4-position, enabling the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies.

Caption: Suzuki-Miyaura Cross-Coupling Reaction.

Applications in Drug Discovery and Development

The benzothiophene scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities.[1][17][18] this compound serves as a critical starting material for the synthesis of several important pharmaceutical agents.

Intermediate in the Synthesis of Brexpiprazole

The most prominent application of this compound is as a key intermediate in the multi-step synthesis of Brexpiprazole, an atypical antipsychotic used in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder.[2] The structural integrity of the 4-chlorobenzothiophene core is essential for the final molecular architecture and pharmacological activity of Brexpiprazole.

Scaffold for Histone Deacetylase (HDAC) Inhibitors

Derivatives of 4-chloro-1-benzothiophene-2-carboxylic acid have been investigated as inhibitors of histone deacetylases (HDACs).[3] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various diseases, including cancer. The benzothiophene moiety serves as a scaffold to which different functional groups can be appended to optimize binding to the active site of HDAC enzymes.

Conclusion: A Building Block of High Potential

This compound is a compound of significant interest to the pharmaceutical and chemical research communities. Its well-defined structure, coupled with its versatile reactivity, makes it an ideal starting point for the synthesis of complex and biologically active molecules. The ability to functionalize both the ester group and the aromatic ring provides a rich platform for the generation of diverse chemical libraries. As our understanding of disease pathways continues to evolve, the demand for novel and effective therapeutic agents will undoubtedly grow. In this context, the strategic application of key intermediates like this compound will remain a cornerstone of modern drug discovery.

References

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKAT USA. [Link]

-

Gewald reaction. Wikipedia. [Link]

-

Synthesis of benzo-thiophene derivatives by using Suzuki-Miyaura cross-coupling. ResearchGate. [Link]

-

Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online. [Link]

-

Synthesis of benzothiophene through Suzuki–Miyaura coupling reaction. ResearchGate. [Link]

-

Exploring 4-Chloro-1-Benzothiophene-2-Carboxylic Acid: A Key Pharmaceutical Intermediate. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities | Request PDF. ResearchGate. [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

-

Supporting information for Direct oxidative coupling of thiols and benzylic ethers via C(sp - The Royal Society of Chemistry. [Link]

-

A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. The Royal Society of Chemistry. [Link]

-

(PDF) 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. ResearchGate. [Link]

-

Mass spectra of benzothiophene derivatives extracted from a... ResearchGate. [Link]

-

4-Chlorobenzo[b]thiophene-2-carboxylic Acid. Organic Spectroscopy International. [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

-

Unlocking Chemical Potential: Exploring the Properties and Applications of 4-Chloro-1-Benzothiophene. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals. [Link]

-

Methyl 4-methylthiophene-2-carboxylate | C7H8O2S | CID 2777593. PubChem. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. PubMed. [Link]

-

Methyl benzo[b]thiophene-2-carboxylate. NIST WebBook. [Link]

-

Methyl 4-chloro-1-benzothiophene-3-carboxylate (C10H7ClO2S). PubChemLite. [Link]

-

Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. [Link]

-

Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC - NIH. [Link]

-

4-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE | CAS 23967-57-9. Molbase. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Indian Journal of Heterocyclic Chemistry. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. PMC - NIH. [Link]

-

Esterification--Making Esters from Carboxylic Acids. YouTube. [Link]

-

Scope of benzothiophenes.[a,b] [a] Reactions were conducted on a... ResearchGate. [Link]

-

29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. eCampusOntario Pressbooks. [Link]

-

1 H-NMR spectrum of four carbons alkyl chain analog of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13 (CDCl 3 , 400 MHz). ResearchGate. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

Sources

- 1. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. 4-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLIC ACID | 23967-57-9 [chemicalbook.com]

- 4. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. d-nb.info [d-nb.info]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Gewald reaction - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

- 11. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-Chlorobenzo[b]thiophene-2-carboxylic Acid [orgspectroscopyint.blogspot.com]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus [mdpi.com]

- 18. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of the Benzothiophene Scaffold

An In-depth Technical Guide to Methyl 4-Chloro-1-benzothiophene-2-carboxylate and Its Pivotal Role in Pharmaceutical Synthesis

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. We will delve into its chemical identity, synthesis, characterization, and applications, with a primary focus on its precursor, 4-chloro-1-benzothiophene-2-carboxylic acid (CAS No. 23967-57-9), which is a critical intermediate in the synthesis of major pharmaceutical compounds. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

The benzo[b]thiophene moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds.[1] Its rigid, planar structure and the presence of a sulfur heteroatom allow for diverse biological interactions, leading to applications as antimicrobial, anti-inflammatory, and anticancer agents.[1] The specific derivative, 4-chloro-1-benzothiophene-2-carboxylic acid, and its corresponding methyl ester, are of particular industrial importance due to their role as foundational intermediates in the synthesis of complex active pharmaceutical ingredients (APIs).[2]

Core Compound Profile: 4-Chloro-1-benzothiophene-2-carboxylic Acid

The immediate precursor to the title methyl ester is the well-characterized 4-chloro-1-benzothiophene-2-carboxylic acid. Understanding its properties is essential for its effective use in subsequent synthetic steps.

Table 1: Chemical Identifiers and Properties [2][3][4]

| Property | Value |

| CAS Number | 23967-57-9 |

| Molecular Formula | C₉H₅ClO₂S |

| Molecular Weight | 212.65 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 220-223 °C[2] (some sources report up to 260 °C[5][6]) |

| Boiling Point | 408.6 °C at 760 mmHg |

| Density | 1.546 g/cm³ |

| Purity | Typically ≥98% |

| Synonyms | 4-Chlorobenzo[b]thiophene-2-carboxylic acid, 2-carboxy-4-chlorobenzo[b]thiophene |

Synthesis and Mechanistic Considerations

The synthesis of this compound is logically achieved via the esterification of its corresponding carboxylic acid. The carboxylic acid itself can be prepared through various established routes for benzothiophene synthesis or, as demonstrated in the literature, by the hydrolysis of the methyl ester, confirming the direct synthetic relationship between the two compounds.[7]

General Synthesis Workflow

The overall process involves two key transformations: the formation of the core benzothiophene ring system followed by functional group modification at the 2-position.

Caption: General workflow for the synthesis of the target methyl ester.

Detailed Experimental Protocol: Esterification

This protocol describes a standard Fisher esterification, a field-proven method for converting a carboxylic acid to its methyl ester. This process is the logical and industrially relevant method for preparing the title compound.

Objective: To synthesize this compound from 4-chloro-1-benzothiophene-2-carboxylic acid.

Materials:

-

4-chloro-1-benzothiophene-2-carboxylic acid (1.0 eq)

-

Methanol (MeOH), anhydrous (as solvent, large excess)

-

Sulfuric acid (H₂SO₄), concentrated (catalytic amount, e.g., 0.05 eq)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate or Dichloromethane (for extraction)

Step-by-Step Methodology:

-

Reaction Setup: Suspend 4-chloro-1-benzothiophene-2-carboxylic acid in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

-

Catalyst Addition: Carefully add the catalytic amount of concentrated sulfuric acid to the stirring suspension. Causality Note: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reflux: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Work-up - Quenching: Cool the mixture to room temperature and reduce the volume of methanol under reduced pressure. Dilute the residue with an organic solvent like ethyl acetate.

-

Neutralization: Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acidic catalyst. Repeat until CO₂ evolution ceases. Self-Validation: The absence of gas evolution upon adding the bicarbonate solution indicates successful neutralization of the acid catalyst.

-

Washing: Wash the organic layer sequentially with water and then brine to remove any remaining inorganic salts.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude methyl ester.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield the final, high-purity this compound.

Analytical and Spectroscopic Characterization

Structural confirmation of the core carboxylic acid is typically achieved using nuclear magnetic resonance (NMR) spectroscopy. The data provides a unique fingerprint of the molecule's atomic arrangement.

¹H NMR Data (for Carboxylic Acid in DMSO-d₆, 300 MHz): [5][6]

-

δ 13.19 (br s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid group.

-

δ 8.07 (td, 1H, J = 7.6, 0.9 Hz): A triplet of doublets representing one of the aromatic protons on the benzene ring.

-

δ 8.03 (d, 1H, J = 0.7 Hz): A doublet for the proton on the thiophene ring.

-

δ 7.56 (dd, 1H, J = 17.8, 7.7 Hz): A doublet of doublets for an aromatic proton.

-

δ 7.54 (d, 1H, J = 11.6, 7.7 Hz): A doublet for the remaining aromatic proton.

¹³C NMR Data (for Carboxylic Acid in DMSO-d₆, 75 MHz): [5][6]

-

δ 163.10: Carbonyl carbon of the carboxylic acid.

-

δ 142.55, 136.57, 136.50: Quaternary carbons of the fused ring system.

-

δ 128.96, 127.99, 126.84, 125.01, 122.21: Aromatic carbons.

For the target methyl ester , one would expect the disappearance of the broad singlet above 13 ppm in the ¹H NMR spectrum and the appearance of a new sharp singlet around 3.8-4.0 ppm, corresponding to the three protons of the methyl ester group (-OCH₃).

Application in Pharmaceutical Manufacturing: The Brexpiprazole Case

The primary industrial application of this chemical family is its use as a key starting material for the atypical antipsychotic drug, Brexpiprazole.[2] The 4-chloro-1-benzothiophene core is a non-negotiable structural component of the final API.

Caption: Simplified synthetic logic from the core intermediate to Brexpiprazole.

The synthesis of Brexpiprazole involves the decarboxylation of 4-chloro-1-benzothiophene-2-carboxylic acid to yield 4-chloro-1-benzothiophene.[6] This molecule is then reacted with a piperazine linker, which is subsequently coupled with another complex fragment to form the final drug.[8] The purity and reliable supply of this starting material are therefore critical for the successful and efficient manufacturing of this important medication.[2]

Safety, Handling, and Storage

Proper handling of 4-chloro-1-benzothiophene-2-carboxylic acid and its derivatives is crucial to ensure laboratory safety.

Hazard Identification (GHS Classification): [9]

-

H302: Harmful if swallowed.

-

H319: Causes serious eye irritation.

-

Signal Word: Warning

Recommended Handling Procedures: [9]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and impervious clothing.

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.

-

First Aid (Eyes): In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek prompt medical attention.

-

First Aid (Ingestion): Wash out mouth with water. Do NOT induce vomiting. Call a physician.

Storage:

-

Store in a cool, dry, and well-ventilated area.[9]

-

Keep the container tightly sealed to prevent moisture absorption.

-

Store away from direct sunlight and sources of ignition.[9]

Conclusion

This compound and its immediate precursor, 4-chloro-1-benzothiophene-2-carboxylic acid, are high-value chemical intermediates. Their significance is firmly rooted in their indispensable role in the synthesis of complex pharmaceuticals, most notably the antipsychotic Brexpiprazole. A thorough understanding of their synthesis, properties, and handling requirements, as outlined in this guide, is essential for any research or manufacturing professional working with these versatile benzothiophene building blocks.

References

- Exploring 4-Chloro-1-Benzothiophene-2-Carboxylic Acid: A Key Pharmaceutical Intermediate. (n.d.). Google Cloud.

-

4-Chlorobenzo[b]thiophene-2-carboxylic Acid. (2016, January 4). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved January 7, 2026, from [Link]

-

SAFETY DATA SHEET - 4-chloro-1-benzothiophene-2-carboxylic acid. (n.d.). Wokai Biotechnology. Retrieved January 7, 2026, from [Link]

-

4-Chlorobenzo[b]thiophene a key intermediate in brexpiprazole synthesis. (2016, January 5). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved January 7, 2026, from [Link]

-

4-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE | CAS 23967-57-9. (n.d.). Mol-Instincts. Retrieved January 7, 2026, from [Link]

-

Synthesis reaction of the compound Brexpiprazole. (2015). ResearchGate. Retrieved January 7, 2026, from [Link]

-

The Indispensable Role of 4-Chloro-1-Benzothiophene in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026, from [Link]

-

4-Chloro-Benzo[b]thiophene For Making Brexpiprazole CAS 66490-33-3. (n.d.). LookChem. Retrieved January 7, 2026, from [Link]

-

Unlocking Chemical Potential: Exploring the Properties and Applications of 4-Chloro-1-Benzothiophene. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026, from [Link]

-

Benzothiophene synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

-

Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). National Institutes of Health (NIH). Retrieved January 7, 2026, from [Link]

Sources

- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. scbt.com [scbt.com]

- 4. 4-Chloro-1-Benzothiophene-2-Carboxylic Acid | CymitQuimica [cymitquimica.com]

- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-Chlorobenzo[b]thiophene-2-carboxylic Acid [orgspectroscopyint.blogspot.com]

- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-Chlorobenzo[b]thiophene a key intermediate in brexpiprazole synthesis [orgspectroscopyint.blogspot.com]

- 7. 4-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLIC ACID | 23967-57-9 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. chemscene.com [chemscene.com]

Unveiling the Biological Potential of Methyl 4-chloro-1-benzothiophene-2-carboxylate: A Technical Guide for Researchers

Foreword: Navigating the Landscape of Benzothiophene Bioactivity

The benzothiophene scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities.[1] From potent anticancer and antimicrobial agents to enzyme inhibitors, the versatility of this heterocyclic system continues to inspire the development of novel therapeutic agents.[2][3] This guide focuses on a specific, yet under-explored derivative: methyl 4-chloro-1-benzothiophene-2-carboxylate . While direct biological data for this precise ester are limited, this document serves as an in-depth technical resource for researchers by synthesizing available information on its synthesis, closely related analogs, and the broader benzothiophene class. By examining structure-activity relationships (SAR), we can infer its probable biological profile and provide a robust framework for future investigation.

This guide is structured to provide a logical progression from the fundamental chemistry of the target compound to its potential biological applications, complete with detailed experimental protocols. We will delve into the known bioactivities of analogous compounds, offering insights into potential mechanisms of action and testable hypotheses for your research endeavors.

Synthesis and Physicochemical Properties

The synthesis of this compound is conceptually straightforward, typically involving the esterification of its corresponding carboxylic acid.

Synthesis of 4-chloro-1-benzothiophene-2-carboxylic acid

The precursor, 4-chloro-1-benzothiophene-2-carboxylic acid, is a known intermediate in the synthesis of pharmaceuticals like Brexpiprazole.[4] Its synthesis can be achieved through various established methods. One common route involves the reaction of an appropriately substituted thiophenol with a suitable three-carbon synthon, followed by cyclization.

Esterification to this compound

The conversion of the carboxylic acid to its methyl ester is a standard organic transformation.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-1-benzothiophene-2-carboxylic acid (1.0 equivalent) in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid (typically 5% v/v).

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, allow the mixture to cool to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

DOT Script for Synthesis Workflow:

Caption: Workflow for in vitro anticancer activity screening.

Predicted Antimicrobial Activity

Benzothiophene derivatives have a long-standing history as effective antimicrobial agents. [2][5]The thiophene ring itself is a key structural motif in many antibacterial and antifungal compounds. The introduction of various substituents onto the benzothiophene scaffold has been shown to modulate the spectrum and potency of antimicrobial activity. [6] For instance, certain benzothiophene-2-carboxamide derivatives have exhibited significant antibacterial activity. [6]While our target compound is a methyl ester, the underlying benzothiophene-2-carboxylate core is present. It is plausible that this compound could possess activity against a range of bacterial and/or fungal pathogens. The ester may act as a prodrug, being hydrolyzed in vivo to the more active carboxylic acid, or it may possess intrinsic activity.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Bacterial/Fungal Strains: Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Compound Dilution: Prepare a two-fold serial dilution of this compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential as an Enzyme Inhibitor

Benzothiophene carboxylate derivatives have been identified as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK). [7]Specifically, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid was found to be a potent BDK inhibitor. [7]Given the structural similarity, it is conceivable that this compound could also interact with BDK or other kinases. The substitution pattern on the benzene ring and the nature of the group at the 2-position are critical for activity. The methyl ester may influence the binding affinity and pharmacokinetic properties compared to the free carboxylic acid.

Future Directions and Concluding Remarks

The information presented in this guide provides a strong rationale for the investigation of this compound as a potential bioactive agent. While direct experimental evidence is currently lacking, the well-documented activities of its structural analogs in the fields of oncology and microbiology suggest that this compound is a promising candidate for further research.

Future studies should focus on the synthesis and purification of this compound, followed by a systematic evaluation of its in vitro anticancer and antimicrobial activities using the protocols outlined in this guide. Further investigations into its potential as an enzyme inhibitor, particularly targeting kinases, are also warranted. Elucidating the precise mechanism of action will be crucial for any future drug development efforts.

This technical guide is intended to be a living document, to be updated as new research on this compound and its derivatives becomes available. We encourage the scientific community to explore the potential of this intriguing molecule.

References

- Gankidi, K. R., Shivakumara, S., & Govindappa, N. (2023). Synthesis and biological evaluation of amide derivatives of the quinazoline tethered (pyridyl)-1,2,4-thiadiazoles as anticancer agents. [Source not further specified].

-

Synthesis, Characterization and Structure Activity Relationship Studies of Benzo[b]thiophene Derivatives as Promising Class of Antimicrobial Agents. (2025). ResearchGate. [Link]

-

Synthesis, molecular structure, and in vitro antitumor activity of new 4-chloro-2-mercaptobenzenesulfonamide derivatives. (n.d.). PubMed. [Link]

-

Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. (n.d.). PubMed. [Link]

-

Synthesis and structure-activity relationship (SAR) evaluation of benzothiophenes as antimicrobial agents. (n.d.). University of West Florida - Research Portal. [Link]

-

Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. (2024). Royal Society of Chemistry. [Link]

-

Exploring 4-Chloro-1-Benzothiophene-2-Carboxylic Acid: A Key Pharmaceutical Intermediate. (n.d.). [Source not further specified]. [Link]

-

Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. (n.d.). ResearchGate. [Link]

-

Synthesis and biological evaluation of novel benzothiophene derivatives. (2018). Indian Academy of Sciences. [Link]

-

Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. (n.d.). CABI. [Link]

-

Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). National Center for Biotechnology Information. [Link]

-

Benzothiophene: Assorted Bioactive Effects. (2024). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. (n.d.). National Center for Biotechnology Information. [Link]

-

An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). Bentham Science. [Link]

-

Synthesis and biological evaluation of novel benzothiophene derivatives. (2018). ResearchGate. [Link]

-

Synthesis and in vitro antitumor activity of novel series 2-benzylthio-4-chlorobenzenesulfonamide derivatives. (n.d.). PubMed. [Link]

-

Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. (2023). MDPI. [Link]

-

Functionalization and Properties Investigations of Benzothiophene Derivatives. (2023). Open Readings 2023. [Link]

-

Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. (2024). Arabian Journal of Chemistry. [Link]

-

In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducer. (2022). Semantic Scholar. [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Research Portal [ircommons.uwf.edu]

- 3. openreadings.eu [openreadings.eu]

- 4. innospk.com [innospk.com]

- 5. ias.ac.in [ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery of Benzothiophene Derivatives in Medicinal Chemistry

Introduction: The Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. These are often termed "privileged structures" due to their inherent ability to interact with a wide array of biological targets. Among these, the benzothiophene scaffold—an aromatic heterocyclic compound formed by the fusion of a benzene ring and a thiophene ring—stands out for its remarkable versatility and clinical significance.[1][2][3] Its structural similarity to endogenous molecules, such as the indole ring of tryptophan, allows it to serve as a versatile pharmacophore, while the unique electronic properties of its sulfur atom facilitate critical interactions with biological macromolecules.[3][4]

The clinical success of benzothiophene-based drugs is well-documented. Marketed therapeutics such as the selective estrogen receptor modulator (SERM) Raloxifene , the antifungal agent Sertaconazole , the anti-inflammatory drug Zileuton , and the atypical antipsychotic Brexpiprazole all feature this core moiety, underscoring its profound impact on modern medicine.[5][6][7][8] This guide offers an in-depth exploration of the benzothiophene core, from foundational synthetic strategies to the nuanced mechanisms of action that drive its therapeutic efficacy. Designed for researchers, scientists, and drug development professionals, this document aims to provide both a comprehensive overview and actionable, field-proven insights into this pivotal class of compounds.

The Benzothiophene Core: A Blueprint for Bioactivity

The benzothiophene ring system is more than just a rigid scaffold; it is an electronically rich and adaptable framework.[3] The fusion of the aromatic benzene ring with the electron-rich five-membered thiophene ring creates a planar structure conducive to π-π stacking interactions with protein targets.[3] The sulfur heteroatom is a key player, influencing the molecule's electronic distribution and acting as a potential hydrogen bond acceptor, thereby modulating binding affinity and selectivity.[3] This structural versatility allows for the development of compounds with a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antidiabetic, and anticonvulsant activities.[1][5][9][10][11][12]

Synthetic Strategies: Constructing and Diversifying the Core

The ability to efficiently synthesize and modify the benzothiophene scaffold is fundamental to its exploration in drug discovery. While classical methods exist, modern synthetic chemistry has provided powerful tools for creating diverse libraries of derivatives.

Key Synthetic Approaches

-

Transition-Metal-Catalyzed Reactions: Palladium-catalyzed reactions, such as the Sonogashira coupling, have become a cornerstone for constructing substituted benzothiophenes.[13] These methods offer high efficiency and functional group tolerance, allowing for the late-stage introduction of diversity.

-

Electrophilic Cyclization: Intramolecular electrophilic cyclization of appropriate precursors is another robust method for forming the benzothiophene ring system.[13]

-

Functional Group Interconversion: Post-synthesis modification of the benzothiophene core is a critical strategy for fine-tuning pharmacological properties and conducting structure-activity relationship (SAR) studies.

Caption: Generalized workflow for the synthesis of substituted benzothiophenes.

Experimental Protocol: Palladium-Catalyzed Synthesis

The following protocol outlines a general procedure for the synthesis of 2,3-disubstituted benzothiophenes via a Sonogashira coupling followed by cyclization, adapted from established methodologies.[13] This self-validating system relies on rigorous purification and characterization to confirm the structure of the final product.

Objective: To synthesize a 3-(alkynyl)-2-(thiophen-2-yl)benzo[b]thiophene derivative.

Materials:

-

3-iodo-2-(thiophen-2-yl)benzo[b]thiophene (1.0 equiv)

-

Terminal alkyne (1.1 equiv)

-

Palladium(II) chloride bis(triphenylphosphine) [PdCl₂(PPh₃)₂] (0.05 equiv)

-

Copper(I) iodide (CuI) (0.05 equiv)

-

Triethylamine (Et₃N)

-

Dimethylformamide (DMF)

-

Deionized water, Dichloromethane (DCM), Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene, DMF, the desired terminal alkyne, and triethylamine.

-

Catalyst Addition: To the stirred mixture, add PdCl₂(PPh₃)₂ and CuI. The reaction vessel should be shielded from light.

-

Reaction Execution: Stir the resulting mixture at room temperature for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with deionized water and extract the product with DCM (3x volumes).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Chromatography: Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/EtOAc) to afford the pure product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Therapeutic Applications: From Bench to Bedside

The true measure of a privileged scaffold lies in its translation into clinically effective drugs. The benzothiophene core is a component of several important medications across diverse therapeutic areas.

Antifungal Agents: The Case of Sertaconazole

Sertaconazole is a topical antifungal agent that exemplifies the unique contribution of the benzothiophene ring.[4]

-

Dual Mechanism of Action: Unlike typical imidazole antifungals that solely inhibit the 14α-demethylase enzyme to block ergosterol synthesis, sertaconazole possesses a second, potent mechanism.[4][14][15][16] Its benzothiophene ring, acting as a structural mimic of tryptophan, integrates into the fungal cell membrane, forming pores that lead to ATP leakage and rapid cell death.[4] This dual action confers both fungistatic and potent fungicidal properties.[4][14]

Caption: Dual mechanism of action of Sertaconazole.

Selective Estrogen Receptor Modulators (SERMs): The Case of Raloxifene

Raloxifene is a second-generation SERM used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[17][18]

-

Tissue-Selective Activity: Raloxifene's mechanism hinges on its ability to act as an estrogen agonist in some tissues while being an antagonist in others.[18][19]

-

Structural Basis: The benzothiophene core serves as a rigid scaffold that correctly orients the key phenolic groups to interact with the estrogen receptor (ER), while the side chain dictates the tissue-specific agonist or antagonist response.[17]

Atypical Antipsychotics: The Case of Brexpiprazole

Brexpiprazole is a "serotonin-dopamine activity modulator" (SDAM) used in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder.[20][21]

-

Receptor Modulation Profile: Brexpiprazole exhibits a complex pharmacology, acting as a partial agonist at dopamine D₂ and serotonin 5-HT₁ₐ receptors, and a potent antagonist at serotonin 5-HT₂ₐ receptors.[20][22]

-

The Benzothiophene Contribution: The benzothiophene moiety in brexpiprazole distinguishes it from its predecessor, aripiprazole. This structural modification contributes to a lower intrinsic activity at the D₂ receptor and higher potency at 5-HT₁ₐ/₂ₐ receptors.[22] This refined profile is hypothesized to maintain antipsychotic efficacy while potentially reducing the incidence of side effects like akathisia.[20][22]

Caption: Receptor binding profile of Brexpiprazole.

Summary of Benzothiophene Bioactivities

The therapeutic potential of benzothiophene derivatives extends far beyond these examples. The table below summarizes their diverse applications.

| Therapeutic Area | Mechanism of Action / Target | Example Class / Drug |

| Anticancer | Kinase Inhibition, Tubulin Polymerization Inhibition | Substituted benzothiophenes |

| Anti-inflammatory | 5-Lipoxygenase Inhibition | Zileuton |

| Antitubercular | Inhibition of Mycobacterium tuberculosis growth | 3-substituted benzothiophene-1,1-dioxides |

| Antidiabetic | PPARα/γ Activation | Benzothiophene derivatives |

| Anticonvulsant | Modulation of ion channels | Various benzothiophene derivatives |

| Antiviral (Anti-HIV) | Target various viral enzymes | Benzothiophene derivatives |

Structure-Activity Relationship (SAR): A Guide to Rational Design

Optimizing a lead compound requires a deep understanding of its structure-activity relationship (SAR)—how specific structural modifications impact biological activity.[1] For benzothiophene derivatives, SAR studies have been crucial in refining potency and selectivity.

-

Causality in Design: The development of benzothiophene SERMs like raloxifene and arzoxifene involved systematic modifications to modulate ER binding and antiestrogenic potency.[23] Studies have shown that the 6-hydroxy and 4'-hydroxy groups are critical for ER binding, mimicking the key hydroxyls of estradiol.[17] Altering substituents at other positions, such as C2, can fine-tune receptor affinity and the balance between agonist and antagonist activity.[23][24]

-

General Principles: SAR studies often reveal that:

-

Position 2 & 3: These positions are frequently modified to introduce side chains that interact with specific pockets within the target protein's binding site.

-

Benzene Ring (Positions 4-7): Substitution on the fused benzene ring can modulate physicochemical properties like solubility and lipophilicity, affecting pharmacokinetics, or can provide additional interaction points with the target.

-

Conclusion and Future Horizons

The benzothiophene scaffold is a testament to the power of privileged structures in medicinal chemistry. Its inherent structural and electronic properties have enabled the development of a diverse array of clinically successful drugs.[1][6] The journey from simple heterocyclic core to life-changing medication is driven by a synergy of innovative synthetic chemistry, a deep understanding of pharmacology, and the principles of rational drug design.

Future research will undoubtedly continue to unlock the potential of this remarkable scaffold. The development of novel, more efficient synthetic methodologies will allow for the creation of even greater molecular diversity.[12] As our understanding of complex diseases grows, the benzothiophene core will remain a valuable starting point for designing the next generation of targeted, selective, and less toxic therapeutic agents.

References

-

Title: Sertaconazole - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Sertaconazole | C20H15Cl3N2OS - PubChem Source: PubChem, National Institutes of Health URL: [Link]

-

Title: An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives Source: Bentham Science URL: [Link]

-

Title: An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives Source: Ingenta Connect URL: [Link]

-

Title: What is the mechanism of Sertaconazole Nitrate? Source: Patsnap Synapse URL: [Link]

-

Title: Sertaconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index Source: Pediatric Oncall URL: [Link]

-

Title: Benzothiophene: Assorted Bioactive Effects Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

-

Title: Benzothiophene: Assorted Bioactive Effects Source: International Journal of Pharmaceutical Sciences URL: [Link]

-

Title: An overview of benzo[b]thiophene-based medicinal chemistry Source: PubMed, National Institutes of Health URL: [Link]

-

Title: Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene Source: Royal Society of Chemistry Books URL: [Link]

-

Title: Synthesis and screening of new benzothiophene derivatives Source: Wizdom Library URL: [Link]

-

Title: An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives Source: EurekaSelect URL: [Link]

-

Title: Structure-activity relationships for a family of benzothiophene selective estrogen receptor modulators including raloxifene and arzoxifene Source: PubMed, National Institutes of Health URL: [Link]

-

Title: Recent Progress in the Synthesis of Benzo[b]thiophene Source: Semantic Scholar URL: [Link]

-

Title: Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

-

Title: An overview of benzo [b] thiophene-based medicinal chemistry Source: ResearchGate URL: [Link]

-

Title: Synthesis and biological evaluation of novel benzothiophene derivatives Source: Indian Academy of Sciences URL: [Link]

-

Title: Synthesis of Raloxifene | Hazardous Reagent Substitution: A Pharmaceutical Perspective Source: Royal Society of Chemistry URL: [Link]

-

Title: Organic Chemistry-Synthesis of Benzothiophene | PDF Source: Slideshare URL: [Link]

-

Title: Structure-activity relationships of a series of benzothiophene-derived NPY Y1 antagonists: optimization of the C-2 side chain Source: PubMed, National Institutes of Health URL: [Link]

-

Title: Raloxifene - Wikipedia Source: Wikipedia URL: [Link]

-

Title: RALOXIFENE - New Drug Approvals Source: New Drug Approvals URL: [Link]

-

Title: Brexpiprazole—Pharmacologic Properties and Use in Schizophrenia and Mood Disorders - PMC Source: PubMed Central, National Institutes of Health URL: [Link]

-

Title: A brief summary of structure–activity relationship for benzothiophene nucleus. Source: ResearchGate URL: [Link]

-

Title: Brexpiprazole (Rexulti): Mechanism & Clinical Use Source: Psych Scene Hub URL: [Link]

- Title: US20030109570A1 - Benzothiophene derivatives and medicinal use thereof - Google Patents Source: Google Patents URL

-

Title: Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC Source: PubMed Central, National Institutes of Health URL: [Link]

-

Title: Brexpiprazole - New Drug Approvals Source: New Drug Approvals URL: [Link]

-

Title: What is the mechanism of Raloxifene Hydrochloride? Source: Patsnap Synapse URL: [Link]

-

Title: Brexpiprazole - Wikipedia Source: Wikipedia URL: [Link]

Sources

- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Progress in the Synthesis of Benzo[b]thiophene | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Sertaconazole - Wikipedia [en.wikipedia.org]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. books.rsc.org [books.rsc.org]

- 7. Organic Chemistry-Synthesis of Benzothiophene | PDF [slideshare.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives | Bentham Science [eurekaselect.com]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. benthamdirect.com [benthamdirect.com]

- 13. ias.ac.in [ias.ac.in]

- 14. Mechanism of action of Sertaconazole_Chemicalbook [chemicalbook.com]

- 15. Sertaconazole | C20H15Cl3N2OS | CID 65863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Sertaconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 17. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]

- 19. Raloxifene - Wikipedia [en.wikipedia.org]

- 20. psychscenehub.com [psychscenehub.com]

- 21. Brexpiprazole - Wikipedia [en.wikipedia.org]

- 22. Brexpiprazole—Pharmacologic Properties and Use in Schizophrenia and Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Structure-activity relationships for a family of benzothiophene selective estrogen receptor modulators including raloxifene and arzoxifene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Structure-activity relationships of a series of benzothiophene-derived NPY Y1 antagonists: optimization of the C-2 side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Benzothiophene Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to the Therapeutic Applications of Substituted Benzothiophenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzothiophene, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1] Its structural rigidity, electron-rich nature, and synthetic tractability allow for the strategic placement of substituents, leading to a diverse array of pharmacological activities.[2] Marketed drugs such as the selective estrogen receptor modulator Raloxifene , the antifungal agent Sertaconazole , and the anti-asthmatic Zileuton underscore the therapeutic versatility of the benzothiophene core.[1] This technical guide provides a comprehensive exploration of the potential therapeutic applications of substituted benzothiophenes, with a focus on their anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) activities. We will delve into the underlying mechanisms of action, present detailed synthetic and biological evaluation protocols, and provide a curated summary of structure-activity relationship (SAR) data to empower researchers in the rational design of next-generation benzothiophene-based therapeutics.

The Benzothiophene Core: A Foundation for Diverse Bioactivity

The benzothiophene ring system, consisting of a benzene ring fused to a thiophene ring, offers a unique combination of lipophilicity and hydrogen bonding capability, making it an ideal pharmacophore for interacting with a wide range of biological targets. The sulfur atom, in particular, can participate in various non-covalent interactions, including hydrogen bonds, van der Waals forces, and π-π stacking, which are crucial for molecular recognition and biological activity.[2] The planarity of the ring system also facilitates intercalation into DNA and interaction with flat receptor surfaces.

The true power of the benzothiophene scaffold lies in its amenability to substitution at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. By strategically introducing different functional groups, medicinal chemists can modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potency and selectivity for a specific biological target.

Therapeutic Frontiers of Substituted Benzothiophenes

The versatility of the benzothiophene scaffold has led to the discovery of compounds with a broad spectrum of therapeutic applications.[3] This section will explore some of the most promising areas of research.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Substituted benzothiophenes have demonstrated significant potential as anticancer agents by targeting various mechanisms that are fundamental to cancer cell proliferation, survival, and metastasis.[2]

2.1.1. Mechanism of Action: Multi-pronged Attack on Cancer Cells

-

Multi-Kinase Inhibition: A key strategy in modern cancer therapy is the development of multi-targeted kinase inhibitors that can simultaneously block several signaling pathways crucial for tumor growth and survival. Certain 5-hydroxybenzothiophene derivatives have been identified as potent multi-kinase inhibitors, targeting enzymes like Clk4, DRAK1, and haspin, which are involved in cell cycle regulation.[4][5] Inhibition of these kinases leads to G2/M cell cycle arrest and apoptosis in cancer cells.[4]

-

Tubulin Polymerization Inhibition: The microtubule network is a critical component of the cellular cytoskeleton and plays a vital role in cell division. Disruption of tubulin polymerization is a clinically validated anticancer strategy. Benzothiophene acrylonitrile analogs have been shown to inhibit tubulin polymerization, leading to mitotic arrest and subsequent cell death.[6] A significant advantage of some of these compounds is their ability to circumvent multidrug resistance mechanisms, such as those mediated by P-glycoprotein.[1]

-

Apoptosis Induction: A novel benzothiophene derivative, 3-iodo-2-phenylbenzo[b]thiophene (IPBT), has been shown to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes such as BAX, CASP3, CASP8, CASP9, and p53.[7] This compound also effectively inhibits cancer cell migration and colony formation.[7]

Signaling Pathway: Benzothiophene Derivative as a Multi-Kinase Inhibitor

Caption: Substituted benzothiophenes can act as multi-kinase inhibitors, blocking key signaling pathways like MAPK/ERK and PI3K/AKT/mTOR, which are crucial for cancer cell proliferation and survival.

2.1.2. Data Summary: Anticancer Activity of Representative Benzothiophenes

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| 16b | 5-hydroxybenzothiophene hydrazide | U87MG (Glioblastoma) | 7.2 | Multi-kinase inhibitor (Clk4, DRAK1, haspin) | [4] |

| 5 | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile | Leukemia, Colon, CNS, Prostate | 0.01 - 0.09 | Tubulin polymerization inhibitor | [6] |

| 6 | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Leukemia, CNS, Prostate | 0.02 - 0.05 | Tubulin polymerization inhibitor | [6] |

| 13 | E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Various | < 0.01 - 0.04 | Tubulin polymerization inhibitor | [6] |

| IPBT | 3-iodo-2-phenylbenzo[b]thiophene | HepG2 (Liver) | 67.04 | Apoptosis induction | [8] |

| IPBT | 3-iodo-2-phenylbenzo[b]thiophene | Caco-2 (Colon) | 63.74 | Apoptosis induction | [8] |

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents with unique mechanisms of action. Substituted benzothiophenes have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.[2][9]

2.2.1. Mechanism of Action: Disrupting Microbial Integrity

The antimicrobial activity of benzothiophene derivatives is often attributed to their ability to disrupt microbial cell membranes and inhibit essential cellular processes. For instance, the antifungal drug Sertaconazole exhibits a dual mechanism of action. Like other azole antifungals, it inhibits the synthesis of ergosterol, a vital component of the fungal cell membrane.[10][11] Additionally, its unique benzothiophene ring is believed to mimic tryptophan, enabling it to form pores in the fungal cell membrane, leading to leakage of cellular contents and cell death.[10]

Benzothiophene acylhydrazone derivatives have shown potent activity against multidrug-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.[12]

2.2.2. Data Summary: Antimicrobial Activity of Representative Benzothiophenes

| Compound ID | Substitution Pattern | Microbial Strain | MIC (µg/mL) | Reference |

| 3b, 3d, 3f, 6 | Coumarin, pyrimidine, and pyrazole substituted benzothiophenes | Various bacteria and fungi | Moderate to good activity | [4] |

| II.b | (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | S. aureus (including MRSA) | 4 | [12] |

| 3c | Fluorinated benzothiophene-indole hybrid | MRSA JE2 | 2 | [9] |

| 3f | Fluorinated benzothiophene-indole hybrid | MRSA JE2 | 2 | [9] |

| Various | Benzo[b]thiophene derivatives | E. coli (in presence of PMB) | 8 - 64 | [13] |

| Various | Benzo[b]thiophene derivatives | Candida species | 32 - 64 | [13] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including arthritis, asthma, and inflammatory bowel disease. Substituted benzothiophenes have demonstrated potent anti-inflammatory properties through the inhibition of key inflammatory mediators.[14]

2.3.1. Mechanism of Action: Targeting COX and LOX Enzymes

The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are central to the production of pro-inflammatory prostaglandins and leukotrienes, respectively. Certain benzothiophene derivatives have been designed as dual COX/5-LOX inhibitors, offering a broader anti-inflammatory effect with a potentially improved gastrointestinal safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[10] Compound 4e , a benzothiophene derivative, has shown significant in vivo anti-inflammatory activity, superior to celecoxib in some models.[10]

2.3.2. Data Summary: Anti-inflammatory Activity of Representative Benzothiophenes

| Compound ID | Substitution Pattern | Target | In Vitro Activity (IC50) | In Vivo Activity | Reference |

| 4b, 4e, 4f, 5a | Hybrid of benzothiophene and anti-inflammatory pharmacophores | COX-2 | Higher than celecoxib | Significant | [10] |

| 4a, 4c, 4d, 5b, 7a | Hybrid of benzothiophene and anti-inflammatory pharmacophores | 5-LOX | Higher than meclofenamate sodium | Not specified | [10] |

| 21 | Benzothiophene-rhodamine hybrid | COX-2 | 0.67 µM | More effective than celecoxib | [14][15] |

| 21 | Benzothiophene-rhodamine hybrid | 5-LOX | 2.33 µM | More effective than celecoxib | [14][15] |

| 29a-d | 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives | COX-2 | 0.31 - 1.40 µM | Not specified | [14] |

Central Nervous System (CNS) Applications: Modulating Neurological Pathways

The ability of small molecules to cross the blood-brain barrier is a critical prerequisite for treating CNS disorders. The lipophilic nature of the benzothiophene scaffold makes it a promising platform for the development of CNS-active agents.[12]

2.4.1. Mechanism of Action: Diverse Neurological Targets

Substituted benzothiophenes have been investigated for a range of CNS applications, including as antidepressants, anxiolytics, and neuroprotective agents.[12] Some derivatives have shown potential as H1-antihistamines for the treatment of insomnia.[16] Additionally, benzothiophene derivatives have been explored as protectors against cranial irradiation-induced neuroinflammation.[12] The precise mechanisms of action in the CNS are varied and depend on the specific substitution patterns, which dictate their interaction with various receptors and enzymes in the brain.

Experimental Protocols: A Practical Guide for the Researcher

This section provides detailed, step-by-step methodologies for the synthesis of a representative substituted benzothiophene and for a key biological assay.

Synthesis Protocol: Gewald Synthesis of a 2-Aminobenzothiophene Derivative

The Gewald reaction is a versatile and widely used method for the synthesis of 2-aminothiophenes.[16][17] This protocol describes the synthesis of a 2-aminobenzothiophene, a key intermediate for further functionalization.

Experimental Workflow: Gewald Synthesis

Caption: A generalized workflow for the Gewald synthesis of a 2-aminobenzothiophene derivative.

Materials:

-

Cyclohexanone

-

Malononitrile

-

Elemental sulfur

-

Piperidinium borate (catalyst)

-

Ethanol

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

Thin-layer chromatography (TLC) plates and chamber

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone (1 equivalent), malononitrile (1 equivalent), elemental sulfur (1 equivalent), and piperidinium borate (20 mol%).[18]

-

Solvent Addition: Add a 9:1 mixture of ethanol and deionized water (10 mL).[18]

-

Reaction: Stir the mixture vigorously and heat to reflux at 100°C.[18]

-

Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 20-30 minutes).[18]

-

Work-up: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a beaker containing ice-cold water.

-

Isolation: A solid precipitate will form. Collect the solid by vacuum filtration using a Buchner funnel.

-

Purification: Wash the collected solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials. Dry the product under vacuum to obtain the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene.

Causality Behind Experimental Choices:

-